Methyl 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate
Description
Methyl 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate belongs to the 4-hydroxyquinoline-3-carboxylic acid derivative family, a class of compounds renowned for their broad biological activities. The substitution pattern at positions 2 and 4 significantly influences their pharmacological profiles. For instance, sulfur substitution at position 2 enhances antibacterial activity, while modifications at position 4 (e.g., hydroxyl, methoxy, or amino groups) modulate electronic properties and target interactions .
Properties
IUPAC Name |
methyl 4-amino-2-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-11(15)8-9(12)6-4-2-3-5-7(6)13-10(8)14/h2-5H,1H3,(H3,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDOHYBYVRFLCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2NC1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349714 | |
| Record name | methyl 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130427-04-2 | |
| Record name | methyl 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the acylation of commercially available anthranilate derivatives. One common method includes the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization under base-catalyzed ester condensation . Another approach involves the hydrolysis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate with thiourea and anhydrous potassium carbonate in ethanol, followed by treatment with ethyl 3-substituted 2-cyanoacrylates in the presence of triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable and efficient methodologies developed for similar quinoline derivatives can be adapted for large-scale synthesis. These methods often involve multi-step reactions, flow chemistry, and metal-catalyzed reactions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Biological Activities
MAODQ exhibits a range of biological activities that make it a candidate for pharmacological research:
- Antibacterial Activity : Quinoline derivatives, including MAODQ, have been shown to possess significant antibacterial properties by inhibiting bacterial DNA gyrase, which is crucial for DNA replication .
- Antiviral Properties : Research indicates that quinoline compounds can also exhibit antiviral effects, making them valuable in the development of new antiviral agents.
- Anticancer Potential : Studies have highlighted MAODQ's ability to inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell growth and apoptosis .
Therapeutic Applications
The diverse pharmacological properties of MAODQ position it as a promising candidate for various therapeutic applications:
- Neurological Disorders : Given its AChE inhibitory activity, MAODQ is being investigated for potential use in treating Alzheimer’s disease and other cognitive disorders.
- Pain Management : The compound has been explored as a modulator for pain therapies, particularly in neuropathic pain management .
- Cancer Treatment : Its anticancer properties suggest potential applications in developing new cancer therapies targeting specific tumor types .
Case Studies and Research Findings
- Antibacterial Studies : Research demonstrated that derivatives similar to MAODQ effectively inhibited bacterial growth by targeting DNA gyrase, showcasing their potential as novel antibiotics .
- Neuroprotective Effects : A study indicated that MAODQ could protect neuronal cells from oxidative stress-induced damage, suggesting its utility in neuroprotective therapies .
- Anticancer Activity : In vitro studies revealed that MAODQ inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of methyl 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and thereby increasing its concentration in the synaptic cleft. This action is crucial in the treatment of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Regioselectivity in Alkylation
Alkylation of the 4-hydroxy-2-thioxo core with CH₃I demonstrates regioselectivity:
- S-Methylation occurs under mild conditions (triethylamine, 50°C), yielding methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate with >80% yield .
- O-Methylation requires stronger bases (e.g., NaH), producing methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate as the major product .
- N-Methylation is less favored but forms methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate as a minor product .
Key Parameters
Substituents at positions 2 and 4 critically affect physicochemical properties:
*Estimated based on structural analogs.
Crystallographic and Conformational Insights
X-ray studies reveal that intramolecular hydrogen bonds stabilize the quinoline core. For example, the hydroxyl group at position 4 forms a strong hydrogen bond with the ester carbonyl oxygen in methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate .
Comparison with Chlorinated and Fluoroquinolones
Chlorine and fluorine substitutions (e.g., methyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate) are common in commercial quinolones (e.g., ciprofloxacin) to enhance antibacterial potency . These halogens increase electron-withdrawing effects, improving DNA gyrase binding. In contrast, the amino group’s electron-donating nature may reduce such interactions but could offer novel mechanisms of action.
Biological Activity
Methyl 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound has the following chemical structure:
- Molecular Formula : C10H10N2O3
- Molecular Weight : 206.20 g/mol
The compound features a quinoline core with an amino group at the 4-position and a carboxylate at the 3-position, which are critical for its biological activity.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is primarily attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
2. Antiviral Activity
This compound has been evaluated for its antiviral properties, particularly against Hepatitis B Virus (HBV). Molecular docking studies suggest that it acts as a potent inhibitor of HBV replication.
In vitro experiments demonstrated that at a concentration of 10 µM, the compound significantly reduced HBV replication by over 80% compared to untreated controls .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in nucleic acid synthesis.
- Interference with Protein Synthesis : It affects ribosomal function, leading to reduced protein synthesis in microbial cells.
Case Studies
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of this compound on the MCF-7 breast cancer cell line. The compound was tested using the MTT assay to assess cell viability. Results indicated a significant reduction in cell proliferation at concentrations ranging from 5 to 50 µM.
Table 2: Anticancer Efficacy on MCF-7 Cell Line
| Concentration (µM) | % Cell Viability |
|---|---|
| 5 | 85 |
| 10 | 70 |
| 25 | 40 |
| 50 | 20 |
These results suggest that this compound may serve as a promising candidate for further development as an anticancer agent.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Methyl 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate?
The compound is typically synthesized via condensation reactions. For example, analogous quinoline derivatives are prepared by heating substituted anilines with malonate esters (e.g., diethyl malonate) in the presence of a catalyst like piperidine . Key steps include:
- Reaction conditions : Heating at ~453 K to promote cyclization.
- Purification : Column chromatography using silica gel with petroleum ether/ethyl acetate eluants, followed by recrystallization from ethanol or ethyl acetate .
- Yield optimization : Excess reagents (e.g., triethyl methanetricarboxylate) may improve yields, though regeneration of excess reagents is required to reduce costs .
Basic: What analytical techniques are critical for confirming the structure of this compound?
- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. For example, intramolecular N–H⋯O hydrogen bonds stabilize the dihydroquinoline core .
- NMR spectroscopy : H and C NMR confirm substituent positions and cis/trans isomerism, particularly for tetrahydroquinoline derivatives .
- Mass spectrometry (MS) : GC-MS or high-resolution MS validates molecular weight and fragmentation patterns .
Advanced: What challenges arise during crystallographic refinement of this compound, and how are they addressed?
- Hydrogen atom placement : C-bound H atoms are placed geometrically and refined using a riding model, while amino H atoms are located via difference Fourier maps and refined freely .
- Data collection : Monoclinic systems (e.g., space group ) require precise measurement of unit cell parameters (e.g., ) using Bruker SMART CCD area-detector diffractometers .
- Software : SHELXL is widely used for small-molecule refinement, leveraging high-resolution data to resolve twinning or disorder .
Advanced: How does hydrogen bonding influence the stability and reactivity of this compound?
X-ray studies of analogous compounds reveal:
- Intramolecular hydrogen bonds : Between the 2-oxo group and the 4-amino substituent, stabilizing the planar quinoline core .
- Intermolecular interactions : C–H⋯π and weak C–H⋯O bonds form columnar or dimeric structures in the crystal lattice, affecting solubility and melting points .
- Thermal stability : Hydrogen-bonded networks reduce molecular flexibility, enhancing thermal resistance .
Advanced: How can researchers resolve contradictions in reaction yields or purity during synthesis?
- Reaction monitoring : TLC tracks reaction progress to optimize heating duration and catalyst loading .
- Excess reagent management : Triethyl methanetricarboxylate, used in triple excess, is recovered with <5% loss via distillation or solvent extraction .
- Purification troubleshooting : Adjusting eluant ratios (e.g., petroleum ether:ethyl acetate) improves separation of byproducts .
Advanced: What strategies are used to evaluate the biological activity of this compound?
While direct data on this compound is limited, analogous compounds are assessed via:
- Enzyme inhibition assays : For example, ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate inhibits NAD(P)H:quinone oxidoreductase 1 (NQO1) at micromolar concentrations .
- Receptor binding studies : Fluorinated quinoline derivatives are screened for cannabinoid receptor affinity using competitive binding assays .
- In vitro cytotoxicity : MTT assays on cancer cell lines determine IC values .
Advanced: How are computational methods integrated with experimental data to study this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
